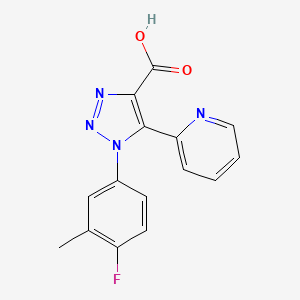

1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

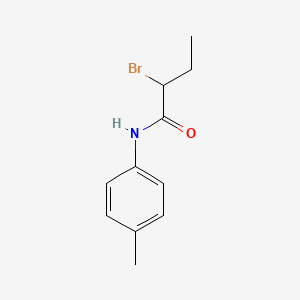

The compound “1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of a pyridinyl group indicates that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,2,3-triazole ring, the pyridinyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring, the pyridinyl group, and the carboxylic acid group. The triazole ring is known to participate in various chemical reactions . The pyridinyl group can act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make this compound acidic . The compound’s solubility would be affected by the polar groups present in its structure .Scientific Research Applications

Luminescent Complexes Synthesis

1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of luminescent complexes. A study by (Park et al., 2014) discussed the synthesis of triarylboron-functionalized dipicolinic acids that effectively sensitized the emissions of Eu(III) and Tb(III) ions with high quantum efficiency. This indicates the potential of such compounds in luminescent materials and possibly in optoelectronic applications.

Antimicrobial Activity

Compounds containing the 1,2,3-triazole moiety have shown promising antimicrobial activity. (Komsani et al., 2015) synthesized a series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, some of which exhibited moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.

Aurora Kinase Inhibition

Research into aurora kinase inhibitors, which are crucial in cancer treatment, has involved derivatives of 1,2,3-triazole. (ヘンリー,ジェームズ, 2006) details a compound with a similar structure that may be useful in treating cancer by inhibiting Aurora A.

Synthesis of Fluorophores

The synthesis of novel fluorophores, which are important in chemical sensing and biological imaging, can involve 1,2,3-triazole derivatives. (Safronov et al., 2020) presented an effective strategy for synthesizing 2-aryl-1,2,3-triazol-4-carboxylic acids, demonstrating their bright blue fluorescence and potential applications as sensors.

Synthesis of Heterocyclic Compounds

1,2,3-Triazole derivatives play a significant role in synthesizing diverse heterocyclic compounds, which have various pharmaceutical applications. (Bayrak et al., 2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating the versatility of these compounds in medicinal chemistry.

Future Directions

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-8-10(5-6-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIVIOCNMDBIHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2361248.png)

![[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2361250.png)

![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)

![(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2361264.png)

![Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2361265.png)

![1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2361266.png)

![N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2361268.png)